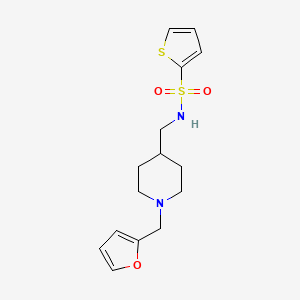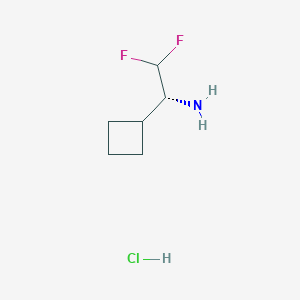
5-Fluoro-4-méthylsulfanylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-methylsulfanylpyridin-3-amine: is a heterocyclic compound that contains a pyridine ring substituted with a fluorine atom at the 5-position, a methylsulfanyl group at the 4-position, and an amine group at the 3-position
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Fluoro-4-methylsulfanylpyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of fluorine and sulfur-containing groups on biological activity. It may serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Medicine: In medicinal chemistry, 5-Fluoro-4-methylsulfanylpyridin-3-amine is investigated for its potential therapeutic applications. Compounds with similar structures have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and advanced materials.
Analyse Biochimique
Biochemical Properties
It is known that fluorinated pyrimidines, which are structurally similar, play significant roles in various biochemical reactions . They interact with enzymes, proteins, and other biomolecules, affecting their function and the overall biochemical reaction .
Cellular Effects
Fluorinated pyrimidines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluorinated pyrimidines, which are structurally similar, exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of Selectfluor® for the fluorination step, which is a high-yield method for preparing substituted fluoropyridines . The methylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors for the fluorination and methylsulfanyl substitution steps to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-4-methylsulfanylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-methylsulfanylpyridin-3-amine involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfanyl group can modulate its electronic properties. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
- 5-Fluoro-2-methylsulfanylpyridine
- 4-Fluoro-3-methylsulfanylpyridine
- 5-Fluoro-4-methylpyridin-3-amine
Comparison: Compared to these similar compounds, 5-Fluoro-4-methylsulfanylpyridin-3-amine is unique due to its specific substitution pattern, which can result in different chemical and biological properties. For example, the position of the fluorine and methylsulfanyl groups can significantly affect the compound’s reactivity and binding affinity to biological targets .
Propriétés
IUPAC Name |
5-fluoro-4-methylsulfanylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2S/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDULJOUZJNDHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=NC=C1N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole](/img/structure/B2413906.png)


![6-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2413910.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2413912.png)

![diethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2413916.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbut-2-enamide](/img/structure/B2413917.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide](/img/structure/B2413919.png)
![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2413924.png)


